molecular formula C28H32N2O3 B1221386 Dihydrorhodamine 6G CAS No. 217176-83-5

Dihydrorhodamine 6G

Cat. No.: B1221386
CAS No.: 217176-83-5
M. Wt: 444.6 g/mol
InChI Key: BUJYUNAFKYHMAS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dihydrorhodamine 6G (DHR 6G), also known as Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate, primarily targets reactive oxygen species (ROS) , including superoxide . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .

Mode of Action

DHR 6G is a non-fluorescent compound that readily enters most cells . Once inside the cell, it is oxidized by ROS or cellular redox systems, transforming into the fluorescent Rhodamine 6G . This transformation allows for the detection of ROS within the cell .

Biochemical Pathways

The primary biochemical pathway affected by DHR 6G involves the detection of ROS. The oxidation of DHR 6G to Rhodamine 6G serves as an indicator of the presence and activity of ROS within the cell . This can be particularly useful in studying oxidative stress, inflammation, and other conditions where ROS are involved.

Pharmacokinetics

It is known that dhr 6g readily enters cells , suggesting efficient absorption and distribution. Once inside the cell, it undergoes metabolic transformation (oxidation) to become Rhodamine 6G .

Result of Action

The oxidation of DHR 6G results in the production of fluorescent Rhodamine 6G, which accumulates in mitochondrial membranes . This fluorescence allows for the visualization and quantification of ROS within the cell, providing a valuable tool for studying cellular oxidative processes.

Action Environment

The action of DHR 6G is influenced by the cellular environment, particularly the presence of ROS and the activity of cellular redox systems . The efficiency of DHR 6G oxidation may also be influenced by factors such as pH, temperature, and the presence of other cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydrorhodamine 6G involves several stepsThe reaction conditions often require the use of organic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

Dihydrorhodamine 6G undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include fluorescent rhodamine 6G and its various derivatives, which are used in a wide range of applications from biological imaging to chemical sensing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydrorhodamine 6G is unique due to its high sensitivity to ROS and its ability to penetrate cell membranes easily. This makes it particularly useful for studying oxidative stress in live cells .

Properties

IUPAC Name

ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,27,29-30H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJYUNAFKYHMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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